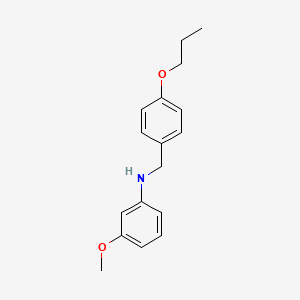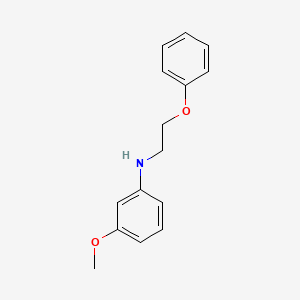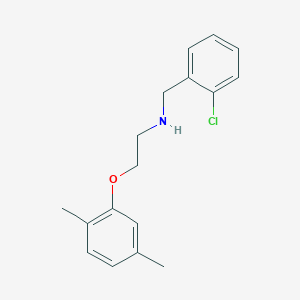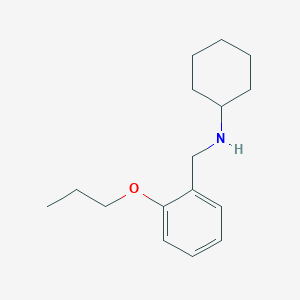
3-Methoxy-N-(4-propoxybenzyl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Vibrational and Structural Analysis
4-Methoxy-N-(nitrobenzylidene)-aniline has been extensively studied for its structural, vibrational, chemical, and antimicrobial activities. The research involved FT-IR and FT-Raman spectroscopy to understand the molecule's geometry, hydrogen bonding interaction, and vibrational frequencies. This compound has shown significant antimicrobial activity against various pathogens like Aspergillus niger and Staphylococcus aureus. Additionally, the antimicrobial activity was further confirmed through molecular docking studies and molecular dynamic simulation. It also exhibited non-linear optical properties, making it a candidate for potential applications in materials science (Bravanjalin Subi et al., 2022).
Molecular Structure and Optical Analysis
N-(p-methoxybenzylidene)aniline has been the subject of DFT computation and spectroscopic analysis. The research highlighted its potential as a nonlinear optical (NLO) material due to its biologically active molecular structure. The study involved density functional theory (DFT) to calculate the molecular geometry, intramolecular charge transfer, electric dipole moment, and first hyperpolarizability. The molecule's NLO behavior was corroborated by the computed non-zero values, suggesting its application in the field of optoelectronics and photonics (Balachandran et al., 2013).
Synthesis and Characterization in Solid Phases
The synthesis and characterization of the Schiff's base or imine 4-Acetyl-N-(4-methoxybenzylidene)aniline (1) were documented, providing experimental support for theoretical calculations. The study spanned infrared spectroscopy, single-crystal XRD techniques, and density functional theory (DFT) computations in both gaseous and solid phases. This compound, due to its structural similarity with commercial drugs, shows promise in acting as a nonsteroidal anti-inflammatory and for treating various conditions like dementia, sleep disorders, alcohol dependence, and psychosis. It also holds potential as a low-gap semiconductor, indicating its usability in the field of electronic materials (Batista et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBQBEPKJQQHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)


methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)

![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)


